molecular formula C9H9N3O2 B1271103 2-(4-Cyanophenoxy)acetohydrazide CAS No. 380426-62-0

2-(4-Cyanophenoxy)acetohydrazide

Cat. No. B1271103
M. Wt: 191.19 g/mol
InChI Key: FTDADGZSZWFRFA-UHFFFAOYSA-N
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Description

2-(4-Cyanophenoxy)acetohydrazide is a chemical compound with the CAS Number: 380426-62-0 . It has a molecular weight of 191.19 . The compound is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(4-cyanophenoxy)acetohydrazide . The InChI code for this compound is 1S/C9H9N3O2/c10-5-7-1-3-8(4-2-7)14-6-9(13)12-11/h1-4H,6,11H2,(H,12,13) .


Physical And Chemical Properties Analysis

2-(4-Cyanophenoxy)acetohydrazide is a powder at room temperature . It has a melting point of 182-183 degrees Celsius .

Scientific Research Applications

Nonlinear Optical Properties

  • Hydrazones, including compounds similar to "2-(4-Cyanophenoxy)acetohydrazide", have been studied for their third-order nonlinear optical properties. These compounds show promise for applications in optical devices like optical limiters and switches due to their two-photon absorption capabilities at specific wavelengths (Naseema et al., 2010).

Antimicrobial Applications

  • Some derivatives of acetohydrazides have shown significant antimicrobial properties. These compounds have been evaluated for their effectiveness against various bacterial and fungal strains, indicating potential uses in addressing microbial infections (Fuloria et al., 2009).

Corrosion Inhibition

  • Acetohydrazides, including variants of "2-(4-Cyanophenoxy)acetohydrazide", have been investigated as corrosion inhibitors for different types of steel in acidic environments. Their effectiveness is attributed to the formation of a protective layer on the metal surface, reducing corrosion rates significantly (Gaber, 2021).

Pharmaceutical Research

  • Some acetohydrazide derivatives have been explored for potential pharmacological applications, including anticonvulsant and analgesic activities. These findings highlight the versatility of acetohydrazide compounds in developing new therapeutic agents (Shaharyar et al., 2016).

Antileishmanial Activity

  • Research into certain acetohydrazide analogs has demonstrated promising antileishmanial activity, offering a potential avenue for the development of new treatments for leishmaniasis (Ahsan et al., 2016).

Synthesis of Novel Heterocycles

  • "2-(4-Cyanophenoxy)acetohydrazide" derivatives have been used in synthesizing a variety of novel heterocyclic compounds, showcasing their utility in organic chemistry and potential applications in material science (Mahmoud et al., 2013).

Quantum Mechanical Studies

  • Quantum mechanical studies of similar compounds have been conducted to understand their electronic properties, which could have implications in various fields such as materials science and molecular electronics (Singh et al., 2019).

properties

IUPAC Name

2-(4-cyanophenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c10-5-7-1-3-8(4-2-7)14-6-9(13)12-11/h1-4H,6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDADGZSZWFRFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101281161
Record name 2-(4-Cyanophenoxy)acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101281161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyanophenoxy)acetohydrazide

CAS RN

380426-62-0
Record name 2-(4-Cyanophenoxy)acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380426-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Cyanophenoxy)acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101281161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl (4-cyanophenoxy)acetate (3.52 g, 18.4 mmol) in MEOH (100 mL) was added hydrazine hydrate (8.9 mL). After stirring for 1 h at rt, a solid precipitated out. Filtration, washing with MeOH (5 mL) and water (4×10 mL) and drying under vacuo at 50° C. overnight gave the title compound (2.63 g, 75%) as a white solid in 98.4% purity by HPLC (MaxPlot detection between 230 and 400 nm).
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Yield
75%

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